Ethyl (4-morpholinobut-2-yn-1-yl)carbamate
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Overview
Description
Ethyl (4-morpholinobut-2-yn-1-yl)carbamate is a chemical compound with a unique structure that combines an ethyl carbamate group with a morpholine ring and a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-morpholinobut-2-yn-1-yl)carbamate typically involves the reaction of morpholine with an appropriate butynyl halide, followed by the introduction of the ethyl carbamate group. One common method involves the use of ethyl chloroformate as the carbamoylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-morpholinobut-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or morpholine derivatives .
Scientific Research Applications
Ethyl (4-morpholinobut-2-yn-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Ethyl (4-morpholinobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (4-morpholinobut-2-yn-1-yl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: A simpler compound with known carcinogenic properties.
Methyl carbamate: Another carbamate derivative with different reactivity and applications.
Phenyl carbamate: A compound with distinct aromatic properties and uses in organic synthesis.
The uniqueness of this compound lies in its combination of a morpholine ring and a butynyl chain, which imparts specific chemical and biological properties not found in simpler carbamate derivatives .
Properties
IUPAC Name |
ethyl N-(4-morpholin-4-ylbut-2-ynyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(14)12-5-3-4-6-13-7-9-15-10-8-13/h2,5-10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQDDTKCVAOVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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